3,5-Dichloro-4-(hydroxymethyl)benzamide is a chemical compound with the molecular formula and a molecular weight of 220.06 g/mol. It is classified as a benzamide derivative, specifically characterized by the presence of two chlorine atoms at the 3 and 5 positions and a hydroxymethyl group at the 4 position of the benzene ring. The compound is identified by its CAS number 2384505-95-5 and is primarily used as a building block in organic synthesis and pharmaceutical research .
The synthesis of 3,5-Dichloro-4-(hydroxymethyl)benzamide typically involves the chlorination of 4-(hydroxymethyl)benzamide. This reaction can be carried out using various chlorinating agents under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring.
The molecular structure of 3,5-Dichloro-4-(hydroxymethyl)benzamide can be represented using its SMILES notation: O=C(N)C1=CC(Cl)=C(CO)C(Cl)=C1
.
3,5-Dichloro-4-(hydroxymethyl)benzamide can undergo various chemical reactions typical of benzamide derivatives:
These reactions are crucial for synthesizing more complex molecules in pharmaceutical applications .
The mechanism of action for compounds like 3,5-Dichloro-4-(hydroxymethyl)benzamide often relates to their interaction with biological targets such as enzymes or receptors:
Quantitative analyses such as spectroscopic methods (NMR, IR) are essential for confirming structural integrity and purity during synthesis .
3,5-Dichloro-4-(hydroxymethyl)benzamide serves several scientific and industrial purposes:
CAS No.: 864821-90-9
CAS No.:
CAS No.:
CAS No.: 610764-96-0